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7-Deazaguanosine - 62160-23-0

7-Deazaguanosine

Catalog Number: EVT-1167163
CAS Number: 62160-23-0
Molecular Formula: C11H14N4O5
Molecular Weight: 282.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Deazaguanosine is a purine analog where the nitrogen atom at position 7 in the guanine base is replaced by a methine group (C-H). This seemingly minor structural modification significantly alters its physical, chemical, and biological properties compared to the natural guanosine. [, , ] 7-Deazaguanosine plays a crucial role in several research areas, including:

  • Nucleic Acid Research: 7-Deazaguanosine is used as a building block for synthesizing modified oligonucleotides. Its incorporation into oligonucleotides can alter their structure and stability, providing insights into the role of specific atoms within guanine in nucleic acid interactions. [, , , ]
  • Enzyme Studies: 7-Deazaguanosine is used as a substrate analog to investigate the mechanisms of enzymes involved in nucleic acid metabolism, such as guanosine transglycosylases and GTP cyclohydrolases. [, , , ]
  • Immunology: 7-Deazaguanosine has been investigated for its immunostimulatory properties. Certain derivatives, such as 2'-deoxy-7-deazaguanosine, are potent agonists of Toll-like receptor 9, making them potential candidates for vaccine adjuvants or immunotherapeutics. [, ]
Future Directions
  • Elucidating the Role of 7-Deazaguanine Modifications in DNA: Further investigation is needed to understand the biological significance of 7-deazaguanine modifications in DNA, including their potential role in restriction-modification systems and other cellular processes. []

Guanosine 5'-Monophosphate

Relevance: GMP is the parent nucleoside of 7-deazaguanosine, with the key structural difference being the replacement of the nitrogen atom at position 7 in guanosine with a methine (C-H) group in 7-deazaguanosine. This modification significantly impacts the excited-state dynamics and electronic relaxation pathways of 7-deazaguanosine compared to GMP. Specifically, 7-deazaguanosine exhibits longer lifetimes for internal conversion compared to GMP. []

Tubercidin

Relevance: Tubercidin shares a similar pyrrolo[2,3‐d]pyrimidine core structure with 7-deazaguanosine. The primary structural difference lies in the absence of the 2-amino group in tubercidin. [, , ]

2'-Deoxy-7-deazaguanosine

Relevance: This compound is the deoxyribonucleoside counterpart of 7-deazaguanosine, lacking the 2'-hydroxyl group on the ribose sugar moiety. [, ]

7-(4,5-cis-Dihydroxy-1-cyclopenten-3-ylaminomethyl)-7-deazaguanosine (Nucleoside Q)

Relevance: Nucleoside Q is a derivative of 7-deazaguanosine, featuring a cyclopentenediol side chain attached to the C-7 position. It represents a unique example of purine skeleton modification in tRNA. [, , ]

7-(cyano)-7-deazaguanosine (PreQ0)

Relevance: PreQ0 serves as a precursor to 7-deazaguanosine in the biosynthetic pathways of queuosine and archaeosine. [, , , , , , ]

2′-Deoxy-7-amido-7-deazaguanosine (dADG)

Relevance: dADG is a derivative of 7-deazaguanosine, further modified at the 7-position with an amido group. It is produced from preQ0 by the Dpd modification machinery, a bacterial restriction-modification system. [, ]

8-Chloro-7-deazaguanosine

Relevance: This compound is a direct derivative of 7-deazaguanosine, featuring a chlorine atom substituted at the 8-position of the purine ring. []

2-amino-7-β-D-ribofuranosylpyrrolo[2,3-d]pyrimidine-4(3H)-thione

Relevance: It is a synthetic intermediate derived from a common precursor with 7-deazaguanosine during its synthesis. []

2′-deoxy-7-formamidino-7-deazaguanosine (Archaeosine)

Relevance: Archaeosine is a derivative of 7-deazaguanosine, featuring a formamidine group at the 7-position. It is synthesized from preQ0 through a pathway involving a tRNA-guanine transglycosylase (TGT) enzyme. [, , ]

7-Methylguanosine

Relevance: This compound differs from 7-deazaguanosine by the presence of a methyl group at the N7 position of the guanine base. This difference in structure affects the binding affinity of the nucleoside to the Tetrahymena ribozyme. [, ]

7-Methyl-7-deazaguanosine

Relevance: This compound is structurally similar to both 7-deazaguanosine and 7-methylguanosine. It exhibits reduced activity as a substrate for the Tetrahymena ribozyme compared to 7-methylguanosine, highlighting the importance of the N7 nitrogen in guanosine for efficient ribozyme activity. []

7-(Aminomethyl)-7-deazaguanosine

Relevance: This compound is a direct precursor in the biosynthesis of nucleoside Q from 7-deazaguanosine, highlighting the stepwise modification process involved in Q formation. [, ]

Cytosine-phosphate-2'-deoxy-7-deazaguanosine (CpR)

Relevance: This dinucleotide incorporates 2'-deoxy-7-deazaguanosine as a key structural component and demonstrates potent immunostimulatory activity through TLR9 activation. This highlights the potential of 7-deazaguanosine analogs in modulating immune responses. []

7-Deaza-6-vinylguanosine (ADVP)

Relevance: This compound demonstrates the versatility of 7-deazaguanosine as a scaffold for developing modified nucleotides with enhanced functionalities, such as targeted RNA cross-linking. []

7-Propynyl-7-deaza-6-vinylguanosine (ADpVP)

Relevance: Similar to ADVP, this compound highlights the adaptability of the 7-deazaguanosine structure for developing cross-linking agents that can target RNA molecules with improved efficacy. []

m7G[5′]ppp[5′]7-deaza G

Relevance: The inability of this analog to function as a substrate for RNA polymerases highlights the importance of the N7 nitrogen in guanosine for recognition and processing by these enzymes. This underscores the structural specificity required for cap-dependent processes in RNA metabolism. []

m2 7,3′O G[5′]ppp[5′]7-deaza G

Relevance: This analog, like the previous one, failed to serve as a substrate for RNA polymerases, further supporting the crucial role of the N7 nitrogen in the guanosine moiety for efficient RNA capping. []

2,6-Diaminopurine-riboside diphosphate

Relevance: The efficient acceptance of this compound as a pRNA acceptor by VSV PRNTase, unlike the standard GDP substrate which has an amino group only at the 2-position, suggests that the enzyme does not require a C-6-oxo group for pRNA transfer. This observation distinguishes the substrate recognition mechanism of VSV PRNTase from eukaryotic guanylyltransferase. []

7-Deazaguanosine diphosphate

Relevance: The successful pRNA acceptance and formation of a 7-deaza-GpppA cap structure by VSV PRNTase using this compound as a substrate, similar to 2,6-diaminopurine-riboside diphosphate, further supports that the enzyme's pRNA transfer activity is independent of the presence of a C-6-oxo group on the guanosine moiety. []

2-Amino-3,4-dihydro-7-alkyl-7H-pyrrolo[2,3-d]pyrimidin-4-ones

Relevance: These compounds, particularly those mimicking the arabinose (10a) and lyxose (10b) configurations, demonstrated selective antiviral activity against herpes simplex virus types 1 and 2 (HSV1 and HSV2). This highlights the potential of exploring carbocyclic modifications of 7-deazaguanosine for developing antiviral agents. []

7-Iodo-5-aza-7-deazaguanine Ribonucleoside

Relevance: This compound demonstrates an altered recognition pattern compared to 7-deazaguanosine due to the modifications in the purine ring. It adopts an anti conformation at the glycosidic bond and an N conformation for the ribose sugar. []

Source and Classification

7-Deazaguanosine is primarily found in prokaryotes, particularly within certain bacterial species such as Salmonella enterica serovar Montevideo. It is produced through a biosynthetic pathway that begins with guanosine triphosphate (GTP) and involves several enzymatic steps leading to the formation of 7-cyano-7-deazaguanine (preQ0), which subsequently gets converted into 7-deazaguanosine. This compound belongs to a class of modified nucleosides known as 7-deazapurines, which are characterized by their unique structural modifications compared to standard purines.

Synthesis Analysis

The synthesis of 7-deazaguanosine can be achieved through both biological and chemical methods.

Biological Synthesis

The biosynthetic pathway for 7-deazaguanosine involves several key enzymes encoded by the dpd gene cluster found in bacteria. The process begins with GTP, which undergoes several transformations:

  1. Conversion of GTP to Dihydroneopterin Triphosphate: This step is catalyzed by GTP cyclohydrolase I.
  2. Formation of 7-Carboxy-7-deazaguanine: This occurs through the action of 6-carboxytetrahydropterin synthase and 7-carboxy-7-deazaguanine synthase.
  3. Conversion to 7-Cyano-7-deazaguanine: Catalyzed by 7-cyano-7-deazaguanine synthase, this step involves ATP-dependent reactions.
  4. Formation of 7-Deazaguanosine: The final step involves the insertion of preQ0 into DNA via DpdA, followed by hydrolysis to yield 7-deazaguanosine through the action of DpdC .

Chemical Synthesis

In addition to biological methods, chemical synthesis approaches have also been developed. A common strategy involves protecting groups to facilitate selective reactions. For instance, a Boc (tert-butyloxycarbonyl) protection strategy has been employed to synthesize various derivatives of 7-deazaguanosine efficiently .

Molecular Structure Analysis

The molecular structure of 7-deazaguanosine features a purine base with a carbon atom replacing the nitrogen at position 7. This modification alters its hydrogen bonding capabilities and affects its interaction with other nucleotides.

  • Molecular Formula: C10_{10}H12_{12}N4_{4}O3_{3}
  • Molecular Weight: Approximately 236.23 g/mol

The structural modifications impart unique properties that influence both stability and reactivity in nucleic acid contexts.

Chemical Reactions Analysis

7-Deazaguanosine participates in various chemical reactions typical for nucleosides, including:

  1. Transglycosylation Reactions: Insertion into DNA where it can replace guanosine residues.
  2. Phosphorylation: Can be phosphorylated to form nucleotide derivatives.
  3. Hydrolysis: Under certain conditions, it may hydrolyze back to its precursor forms.

These reactions are crucial for its role in modifying RNA and DNA structures .

Mechanism of Action

The mechanism by which 7-deazaguanosine exerts its effects primarily involves its incorporation into nucleic acids:

  1. Incorporation into DNA: The enzyme DpdA facilitates the insertion of preQ0 into DNA through a transglycosylation reaction, effectively replacing guanine residues.
  2. Modification Effects: The presence of 7-deazaguanosine alters the stability and folding properties of nucleic acids, impacting transcription and translation processes.

This unique modification allows organisms to fine-tune their genetic expression under varying environmental conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in water and organic solvents.
  • Stability: Generally stable under physiological conditions but can be sensitive to extreme pH levels.

Chemical Properties

  • Reactivity: Exhibits reactivity typical for nucleobases, including potential interactions with proteins involved in nucleic acid metabolism.
  • Spectroscopic Characteristics: Characterized by distinct UV absorbance properties due to its modified structure.

These properties contribute to its biological roles and potential applications in biotechnology .

Applications

The applications of 7-deazaguanosine are diverse:

  1. Biotechnology: Used as a building block for synthesizing modified oligonucleotides that can enhance gene delivery systems.
  2. Molecular Biology Research: Serves as a tool for studying RNA modifications and their effects on gene expression.
  3. Therapeutics Development: Potential use in developing novel therapeutic agents targeting specific nucleic acid interactions.

Research continues to explore its utility in various scientific fields, particularly in understanding complex biological systems .

Properties

CAS Number

62160-23-0

Product Name

7-Deazaguanosine

IUPAC Name

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

InChI

InChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,5-7,10,16-18H,3H2,(H3,12,13,14,19)/t5-,6-,7-,10-/m1/s1

InChI Key

JRYMOPZHXMVHTA-DAGMQNCNSA-N

SMILES

C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O

Synonyms

2-Amino-7-(ß-D-ribofuranosyl[3,2-d]pyrimidin-4-one; 2-Amino-1,7-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one;

Canonical SMILES

C1=CN(C2=C1C(=O)N=C(N2)N)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=CN(C2=C1C(=O)N=C(N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

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